molecular formula C28H29N3O4 B2591484 N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 2380176-67-8

N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2591484
CAS No.: 2380176-67-8
M. Wt: 471.557
InChI Key: UEMMOXVPGCAYPM-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, methoxyphenyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with 4-methylbenzyl isocyanate to form an intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-3-5-21(6-4-19)17-31-18-23(15-26(31)32)28(34)30-24-11-9-22(10-12-24)27(33)29-16-20-7-13-25(35-2)14-8-20/h3-14,23H,15-18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMMOXVPGCAYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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